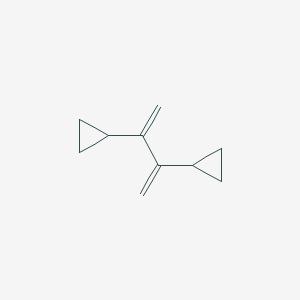
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dicyclopropyl-1,3-butadiene is an organic compound characterized by the presence of two cyclopropyl groups attached to a 1,3-butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dicyclopropyl-1,3-butadiene can be synthesized through the thermal cyclodimerization of 2-cyclopropyl-1,3-butadiene. This process involves heating the precursor compound at temperatures ranging from 160°C to 200°C . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 2,3-dicyclopropyl-1,3-butadiene are not extensively documented, the synthesis typically involves similar thermal cyclodimerization processes used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dicyclopropyl-1,3-butadiene undergoes several types of chemical reactions, including:
Cycloaddition Reactions: This compound can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve dienophiles and may require catalysts to facilitate the reaction.
Isomerization: High temperatures are necessary to induce the isomerization process.
Major Products:
Cycloaddition Reactions: Cyclohexene derivatives.
Isomerization: Cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dicyclopropyl-1,3-butadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical and chemical properties.
Catalysis: It can be used in the study of catalytic processes, particularly those involving cycloaddition reactions.
Wirkmechanismus
The mechanism of action of 2,3-dicyclopropyl-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The isomerization process involves the thermal opening of the cyclopropane rings, leading to the formation of cyclopentene derivatives .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-1,3-butadiene: Shares a similar structure but with only one cyclopropyl group.
1,3-Butadiene: The parent compound without any cyclopropyl groups.
Uniqueness: 2,3-Dicyclopropyl-1,3-butadiene is unique due to the presence of two cyclopropyl groups, which impart distinct chemical reactivity and structural properties compared to its analogs. This makes it particularly valuable in the study of cycloaddition reactions and the development of new materials .
Eigenschaften
CAS-Nummer |
80393-10-8 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
3-cyclopropylbuta-1,3-dien-2-ylcyclopropane |
InChI |
InChI=1S/C10H14/c1-7(9-3-4-9)8(2)10-5-6-10/h9-10H,1-6H2 |
InChI-Schlüssel |
IIPBKXNAELECML-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1CC1)C(=C)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)
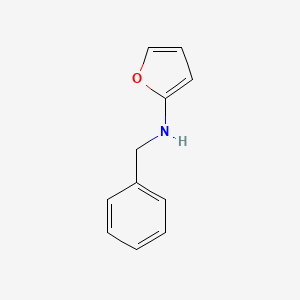
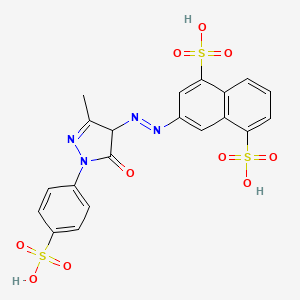
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
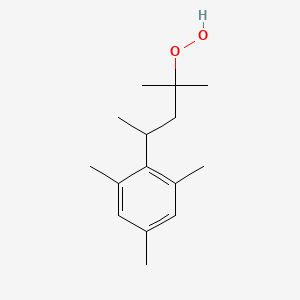
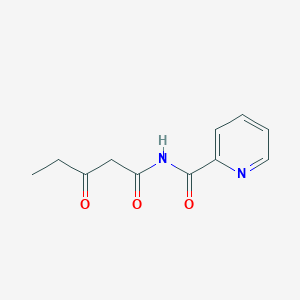
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)
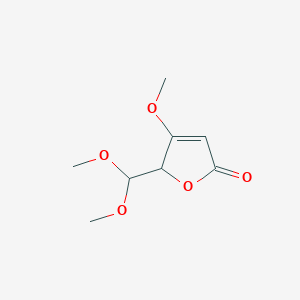
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
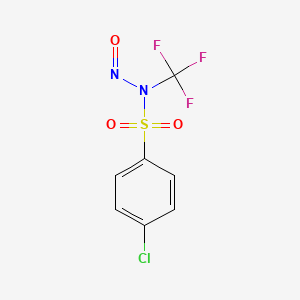
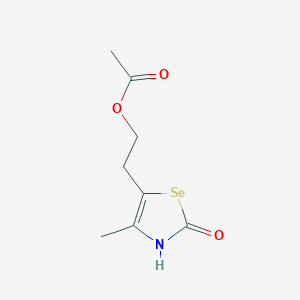
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
